molecular formula C16H14F2N2O2S B2875083 N-(3,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034390-42-4

N-(3,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2875083
CAS No.: 2034390-42-4
M. Wt: 336.36
InChI Key: UPWZADLOVQKHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H14F2N2O2S and its molecular weight is 336.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

One-Pot Synthesis and Application in OLED Materials

A study by Zhou Yuyan (2014) discusses the one-pot synthesis of a compound structurally similar to N-(3,4-difluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, highlighting its application as a ligand material for blue phosphorescent OLED dopants. This synthesis approach via (2,4-difluorophenyl)boronic acid and 6-bromonicotinonitrile, employing Suzuki-Miyaura coupling and cyano hydrolysis reactions, underlines the compound's relevance in improving OLED performance and efficiency Zhou Yuyan, 2014.

Nicotinamide's Role in Cellular Energy Metabolism

The broader context of nicotinamide's role in cellular energy metabolism and its potential therapeutic applications is explored in "The Vitamin Nicotinamide: Translating Nutrition into Clinical Care" by Maiese et al. (2009). Nicotinamide is crucial for cellular energy metabolism, impacting cellular survival, immune system function, and aging-related diseases. Its ability to modulate oxidative stress and various cellular pathways makes it a candidate for therapeutic strategies against a wide range of diseases Maiese, Zhao, Hou, & Shang, 2009.

Corrosion Inhibition and Material Protection

A study on the corrosion inhibition effect of nicotinamide derivatives, including N-(3,4-difluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, showcases its potential in protecting materials. Chakravarthy, Mohana, and Kumar (2014) demonstrated that these derivatives can significantly inhibit corrosion on mild steel in hydrochloric acid, offering insights into their application in material preservation and extending the lifespan of industrial components Chakravarthy, Mohana, & Kumar, 2014.

Contributions to Herbicide Development

Research by Chen Yu et al. (2021) on the synthesis of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid highlights the herbicidal activity of these compounds. Specifically, certain derivatives showed high efficacy against agricultural pests like bentgrass and duckweed, indicating the potential of nicotinamide derivatives in developing new herbicides for crop protection Chen Yu et al., 2021.

Optoelectronic Properties and Material Science Applications

The exploration of nicotinamide derivatives in material science, particularly in the synthesis of molecular wires with optoelectronic properties, is covered by Changsheng Wang et al. (2006). Their work on pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives reveals potential applications in developing new materials for electronic and photonic devices Changsheng Wang et al., 2006.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2S/c17-13-4-3-10(8-14(13)18)20-15(21)12-2-1-6-19-16(12)22-11-5-7-23-9-11/h1-4,6,8,11H,5,7,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWZADLOVQKHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.